molecular formula C14H14ClNO B3164881 5-Chloro-2-(3,4-dimethylphenoxy)aniline CAS No. 893750-99-7

5-Chloro-2-(3,4-dimethylphenoxy)aniline

Cat. No. B3164881
M. Wt: 247.72 g/mol
InChI Key: HAPYNLVJSKJMPW-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,4-dimethylphenoxy)aniline is a specialty product used in proteomics research . It has a molecular formula of C14H14ClNO and a molecular weight of 247.72 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(3,4-dimethylphenoxy)aniline consists of a benzene ring substituted with chlorine and dimethylphenoxy groups, and an amine group .

Scientific Research Applications

Advanced Oxidation Processes

A study by Li et al. (2020) introduced a Hybrid Photo-electrocatalytic Oxidation (HPECO) method for treating industrial wastewater containing stubborn organic matters like 3,4-dimethylaniline, potentially related to the compound of interest. This method combines Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO), showing significantly higher removal efficiencies and providing a novel approach for efficient wastewater treatment. The synergistic effect of UV irradiation and applied voltage in generating reactive oxygen species for oxidation processes was also highlighted (Li et al., 2020).

Polymeric Films with Fluorescent Properties

Research by Buruianǎ et al. (2005) focused on the synthesis of polyurethane cationomers with anil groups, using o-hydroxy Schiff bases as quaternization agents to obtain polymeric films exhibiting fluorescent properties. The study not only underscores the chemical versatility of aniline derivatives but also their potential applications in developing materials with specific optical properties (Buruianǎ et al., 2005).

Organic Cation Crystallization

Kefi et al. (2007) presented the synthesis and characterization of a new monophosphate featuring a 5-chloro(2,4-dimethoxy)anilinium cation. This study is essential for understanding the crystallization processes of organic cations, offering insights into the structural and electronic properties of such compounds. The research could have implications for material science and molecular engineering (Kefi et al., 2007).

Electrochemical Synthesis of Novel Polymers

Shahhosseini et al. (2016) explored the electrochemical synthesis of a novel polymer based on aniline derivatives, focusing on its application as a counter electrode in dye-sensitized solar cells. This work emphasizes the potential of aniline derivatives in renewable energy technologies, particularly in improving the efficiency of solar cells through innovative materials (Shahhosseini et al., 2016).

DNA-Binding Studies

Garofalo et al. (2010) conducted a study on the design, synthesis, and DNA-binding of N-alkyl(anilino)quinazoline derivatives, providing a foundation for understanding the interaction between aniline derivatives and DNA. This research is crucial for the development of new therapeutic agents and the study of drug-DNA interactions, highlighting the role of aniline derivatives in medicinal chemistry (Garofalo et al., 2010).

properties

IUPAC Name

5-chloro-2-(3,4-dimethylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(15)8-13(14)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPYNLVJSKJMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262139
Record name 5-Chloro-2-(3,4-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(3,4-dimethylphenoxy)aniline

CAS RN

893750-99-7
Record name 5-Chloro-2-(3,4-dimethylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893750-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(3,4-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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